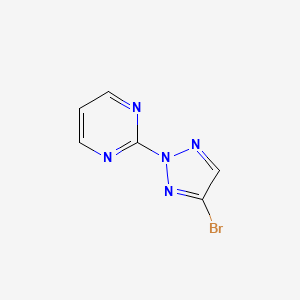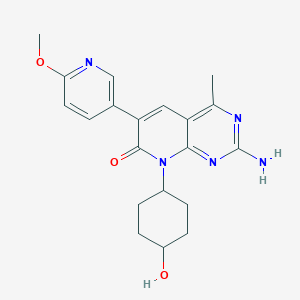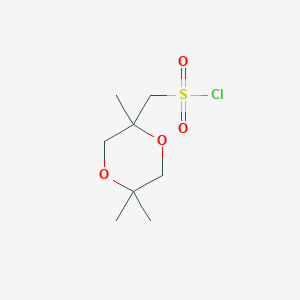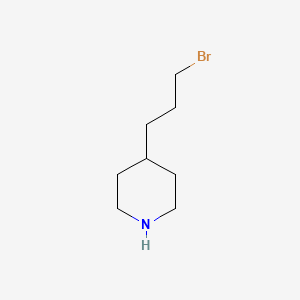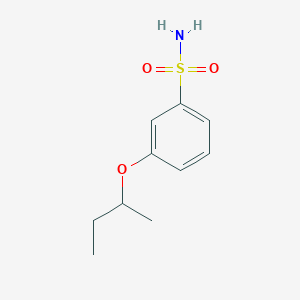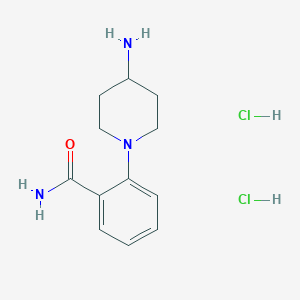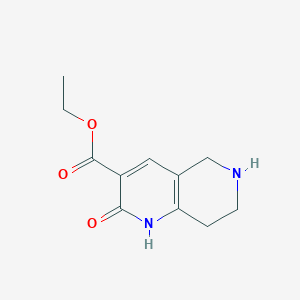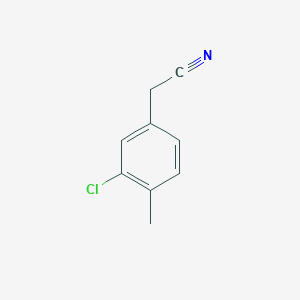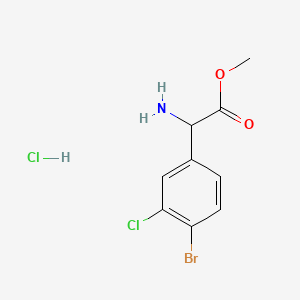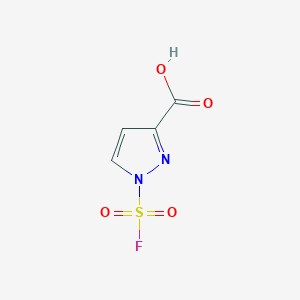
1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and chemical biology. This compound is characterized by the presence of a fluorosulfonyl group attached to a pyrazole ring, which imparts unique reactivity and stability properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group via direct fluorosulfonylation. One common method is the use of fluorosulfonyl radicals, which can be generated from various precursors. For instance, the reaction of aliphatic carboxylic acids with sulfur dioxide and a fluoride source under oxidative conditions can yield the desired sulfonyl fluoride . Another approach involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent . Industrial production methods often employ these strategies due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: The fluorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid exerts its effects is primarily through its reactivity with nucleophiles. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins and other biomolecules. This reactivity allows the compound to modify specific amino acid residues, such as serine, threonine, and cysteine, which can inhibit enzyme activity or alter protein function .
Comparación Con Compuestos Similares
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other sulfonyl fluorides, such as:
Sulfonyl chlorides: These compounds are less stable and more reactive than sulfonyl fluorides, making them less suitable for certain applications.
Sulfonamides: These compounds are more stable but less reactive than sulfonyl fluorides, limiting their use in some chemical reactions.
Sulfonyl fluorides: Other sulfonyl fluorides, such as arylsulfonyl fluorides, share similar reactivity but differ in their specific applications and stability.
The unique combination of stability and reactivity of this compound makes it a valuable compound for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H3FN2O4S |
|---|---|
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
1-fluorosulfonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)7-2-1-3(6-7)4(8)9/h1-2H,(H,8,9) |
Clave InChI |
UZPZMLYRQZEBMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C(=O)O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


